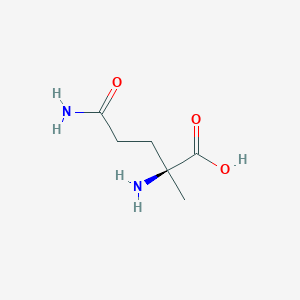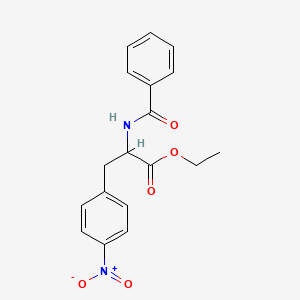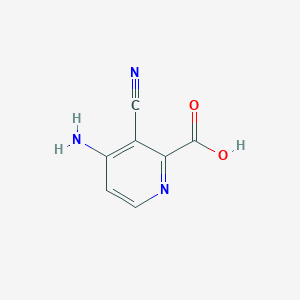
4-Amino-3-cyanopicolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3-cyanopicolinic acid is a heterocyclic organic compound that belongs to the class of picolinic acids It is characterized by the presence of an amino group at the 4-position and a cyano group at the 3-position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-cyanopicolinic acid typically involves the cyanoacetylation of amines. One common method includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound. Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-3-cyanopicolinic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form amine derivatives.
Substitution: The amino and cyano groups can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted picolinic acids. These products can have different properties and applications depending on the functional groups introduced.
Aplicaciones Científicas De Investigación
4-Amino-3-cyanopicolinic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: Used in the synthesis of materials with specific properties, such as polymers and dyes .
Mecanismo De Acción
The mechanism of action of 4-Amino-3-cyanopicolinic acid involves its interaction with molecular targets such as enzymes and receptors. The amino and cyano groups can form hydrogen bonds and other interactions with active sites on proteins, affecting their function. This compound can also participate in pathways involving the synthesis and degradation of other molecules, influencing various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-Amino-3-cyanopicolinic acid include:
- 4-Amino-3-cyanopyridine
- 4-Amino-3-cyanobenzoic acid
- 4-Amino-3-cyanopyrimidine
Comparison
Compared to these similar compounds, this compound is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with other molecules. This uniqueness can make it more suitable for certain applications, such as specific enzyme inhibition or material synthesis .
Propiedades
Fórmula molecular |
C7H5N3O2 |
|---|---|
Peso molecular |
163.13 g/mol |
Nombre IUPAC |
4-amino-3-cyanopyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H5N3O2/c8-3-4-5(9)1-2-10-6(4)7(11)12/h1-2H,(H2,9,10)(H,11,12) |
Clave InChI |
ILDXEKNQLKCLFT-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C(=C1N)C#N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


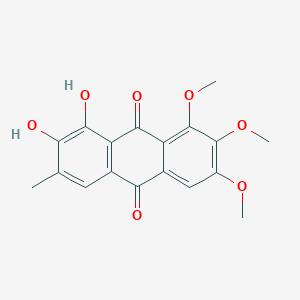
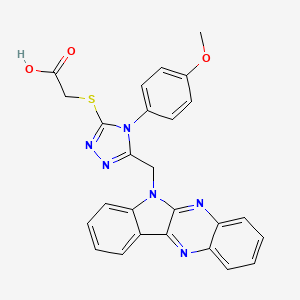




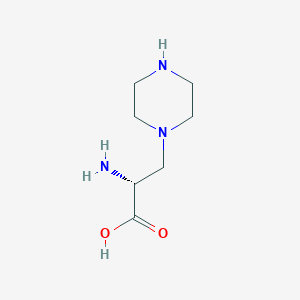
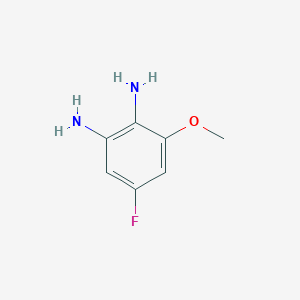
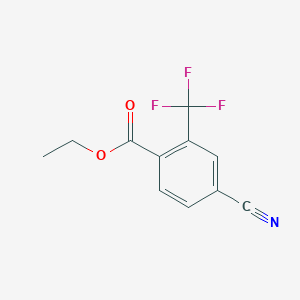
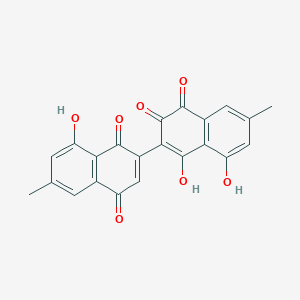
![4-(5-bromothiophen-2-yl)-2,5-bis(2-hexyldecyl)-1-thiophen-2-ylpyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B13141671.png)
